molecular formula C6H5ClN4S2 B3034048 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole CAS No. 134796-35-3

3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole

Cat. No.: B3034048
CAS No.: 134796-35-3
M. Wt: 232.7 g/mol
InChI Key: DGJCDHZQSZQKPP-UHFFFAOYSA-N
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Description

3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole is a heterocyclic compound that features both thiazole and triazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.

Mechanism of Action

Target of Action

The compound, 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole, is a heterocyclic compound that contains both a triazole and a thiazole ring . These types of compounds are known to interact with a variety of enzymes and receptors in biological systems . .

Mode of Action

Triazole compounds are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . Similarly, thiazole compounds have been found in many potent biologically active compounds, suggesting a broad range of potential interactions .

Biochemical Pathways

Compounds containing triazole and thiazole rings have been associated with a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

Triazoles are highly soluble in water , and thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Given the broad range of biological activities associated with triazole and thiazole compounds , it’s likely that the effects of this compound would depend on the specific biological targets it interacts with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, 1,2,3-Triazole has strong stability for thermal and acid conditions . .

Biochemical Analysis

Biochemical Properties

3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can disrupt the cell cycle, leading to cell death in rapidly dividing cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, the compound can inhibit the activity of topoisomerase, an enzyme crucial for DNA replication and repair . This inhibition results in the accumulation of DNA damage and ultimately cell death. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or inhibiting microbial infections . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and biosynthesis . Additionally, it can influence the activity of cofactors and other molecules involved in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, leading to localized effects. For example, it may concentrate in the liver and kidneys, where it exerts its therapeutic or toxic effects . The distribution of the compound is influenced by its chemical properties, such as solubility and molecular weight.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA and regulatory proteins . The localization of the compound can influence its ability to modulate gene expression and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole typically involves the reaction of 2-chloro-1,3-thiazole with a suitable sulfanyl-triazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to temperatures around 70-80°C to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in various substituted triazole derivatives .

Scientific Research Applications

3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
  • 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole stands out due to its unique combination of thiazole and triazole rings, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S2/c7-5-8-1-4(13-5)2-12-6-9-3-10-11-6/h1,3H,2H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJCDHZQSZQKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)CSC2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200554
Record name 5-[[(2-Chloro-5-thiazolyl)methyl]thio]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134796-35-3
Record name 5-[[(2-Chloro-5-thiazolyl)methyl]thio]-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134796-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(2-Chloro-5-thiazolyl)methyl]thio]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole
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3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole
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3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole
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3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole
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3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole
Reactant of Route 6
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3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole

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